molecular formula C11H9NO3 B14700566 2-Ethylisoquinoline-1,3,4-trione CAS No. 20863-88-1

2-Ethylisoquinoline-1,3,4-trione

Cat. No.: B14700566
CAS No.: 20863-88-1
M. Wt: 203.19 g/mol
InChI Key: OCXHLPQNMWXOKW-UHFFFAOYSA-N
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Description

2-Ethylisoquinoline-1,3,4-trione is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of an ethyl group at the second position and three carbonyl groups at the first, third, and fourth positions of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylisoquinoline-1,3,4-trione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a strong acid catalyst can yield the desired isoquinoline derivative. Another method involves the use of aniline derivatives and β-ketoesters, which undergo cyclization and subsequent oxidation to form the trione structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylisoquinoline-1,3,4-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylisoquinoline-1,3,4-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the second position and the presence of three carbonyl groups make it a valuable compound for various synthetic and research applications .

Properties

CAS No.

20863-88-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-ethylisoquinoline-1,3,4-trione

InChI

InChI=1S/C11H9NO3/c1-2-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6H,2H2,1H3

InChI Key

OCXHLPQNMWXOKW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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